Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt
Description
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt is a fluorinated surfactant known for its unique properties, including high chemical stability and surface activity. This compound is used in various industrial applications due to its ability to reduce surface tension and enhance wetting properties.
Properties
CAS No. |
68555-71-5 |
|---|---|
Molecular Formula |
C11H7F15NNaO4S |
Molecular Weight |
557.21 g/mol |
IUPAC Name |
sodium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]acetate |
InChI |
InChI=1S/C11H8F15NO4S.Na/c1-2-27(3-4(28)29)32(30,31)11(25,26)9(20,21)7(16,17)5(12,13)6(14,15)8(18,19)10(22,23)24;/h2-3H2,1H3,(H,28,29);/q;+1/p-1 |
InChI Key |
SZZXUXGPSCPVMV-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt typically involves the reaction of glycine with N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl] chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or other strong bases are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups .
Scientific Research Applications
Surfactant in Chemical Reactions
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt is utilized as a surfactant in various chemical reactions. Its ability to lower surface tension enhances solubility and reaction rates, making it particularly useful in:
- Emulsion Polymerization : The compound aids in stabilizing emulsions during polymer synthesis.
- Catalysis : It can enhance the efficiency of catalytic reactions by improving the interaction between reactants.
Biological Studies
In biological research, this compound is employed to investigate the effects of fluorinated compounds on biological systems. Its applications include:
- Cell Culture : Used to enhance the growth conditions of specific cell types by reducing surface tension in culture media.
- Drug Delivery Systems : Its surfactant properties facilitate the delivery of hydrophobic drugs.
Analytical Chemistry
This compound is also used in analytical methods such as High-Performance Liquid Chromatography (HPLC). Key points include:
- Separation Techniques : It can be effectively separated using reverse phase HPLC with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For Mass-Spectrometry applications, formic acid can replace phosphoric acid to ensure compatibility .
| Analytical Method | Mobile Phase Components | Application |
|---|---|---|
| HPLC | Acetonitrile, Water, Phosphoric Acid | Separation of impurities |
| UPLC | Acetonitrile, Water, Formic Acid | Fast analysis |
Industrial Applications
The compound's unique properties lend themselves to numerous industrial applications:
- Coatings and Adhesives : Used in formulations requiring high chemical stability and surface activity.
- Textile Treatments : Enhances water repellency and stain resistance in fabrics.
Case Study 1: Emulsion Polymerization
In a study focusing on emulsion polymerization, this compound was used as an emulsifier. The results demonstrated improved particle size distribution and stability of the polymer emulsions compared to traditional surfactants.
Case Study 2: Drug Delivery Research
A research project investigating drug delivery systems utilized this compound to enhance the solubility of hydrophobic drugs. The study found that formulations containing this compound significantly improved drug bioavailability.
Mechanism of Action
The mechanism of action of Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt involves its interaction with surfaces and interfaces. The fluorinated tail provides hydrophobic properties, while the glycine moiety interacts with hydrophilic environments. This dual nature allows the compound to reduce surface tension and enhance wetting properties .
Comparison with Similar Compounds
Similar Compounds
Potassium N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycinate: Similar structure but with a longer fluorinated tail.
N-Ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine potassium salt: Another fluorinated surfactant with similar properties.
Uniqueness
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt is unique due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective in reducing surface tension and enhancing wetting properties. Its stability and versatility make it suitable for a wide range of applications .
Biological Activity
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt, is a fluorinated compound that has garnered attention due to its unique chemical structure and potential biological activities. This article will explore its biological activity, persistence, and bioaccumulation characteristics, supported by case studies and research findings.
Structure and Properties
This compound is a sulfonamide derivative of glycine with a long perfluorinated carbon chain. The presence of the pentadecafluoroheptyl group contributes to its hydrophobicity and stability in various environmental conditions.
Persistence and Bioaccumulation
The carbon-fluorine bond in this compound is exceptionally strong, leading to high persistence in the environment. Studies indicate that compounds like this one are resistant to degradation by biological processes, making them stable over long periods .
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₈F₁₅NNaO₂S |
| Molecular Weight | 525.42 g/mol |
| pKa (acid dissociation constant) | Not readily available |
| Solubility | Low in water |
Toxicological Studies
Toxicological assessments have revealed that perfluorinated compounds can disrupt endocrine functions and may be associated with adverse health effects. For instance, exposure to similar compounds has been linked to altered immune responses and developmental issues in animal models .
Case Study: Immunotoxicity
A notable study investigated the immunotoxic effects of perfluoroalkyl substances (PFAS), including sulfonyl derivatives, on children from the Faroe Islands. The findings suggested a correlation between exposure levels and reduced antibody responses to vaccinations, indicating potential immunosuppressive effects .
Ecotoxicity
The ecological effects of glycine derivatives are not well documented; however, related studies suggest significant environmental persistence and potential bioaccumulation in aquatic ecosystems. Short-chain PFAS have been shown to biomagnify in food webs, raising concerns about their impact on wildlife and human health .
Table 2: Summary of Ecotoxicological Findings
| Study Focus | Findings |
|---|---|
| Aquatic Toxicity | Limited data; potential for bioaccumulation |
| Terrestrial Impact | Persistent in soil; affects microbial communities |
| Wildlife Exposure | Biomagnification observed in upper trophic levels |
Q & A
Q. What are the recommended synthetic methodologies for preparing Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt?
The synthesis typically involves:
- Sulfonylation : Reacting N-ethylglycine with pentadecafluoroheptylsulfonyl chloride under anhydrous conditions in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate .
- Salt Formation : Neutralizing the intermediate with sodium hydroxide to yield the sodium salt.
- Purification : Use column chromatography or recrystallization in fluorinated solvents (e.g., hexafluoroisopropanol) to isolate the product .
Key challenges include controlling fluorinated byproducts and ensuring high purity (>95%) via ¹⁹F NMR or LC-MS validation .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Confirmation :
- Purity Assessment :
Advanced Research Questions
Q. How does the environmental persistence of this compound compare to shorter-chain PFAS analogs?
- Persistence Metrics :
- Half-Life in Water : Estimated at >5 years due to the stable C-F bonds and sulfonamide group, based on QSAR models for perfluoroheptyl derivatives .
- Bioaccumulation Potential : Log Kow values (predicted: 4.2–5.1) suggest moderate bioaccumulation, lower than longer-chain PFAS (e.g., PFOS) but higher than C4 analogs .
- Degradation Studies :
- Advanced Oxidation Processes (AOPs) : UV/persulfate systems show <30% degradation over 24h, indicating recalcitrance .
- Microbial Degradation : Limited data; anaerobic conditions may favor defluorination via reductive pathways .
Q. What are the mechanistic implications of its interaction with biological membranes?
- Membrane Partitioning :
- The perfluoroheptyl chain facilitates integration into lipid bilayers, altering membrane fluidity (measured via fluorescence anisotropy using DPH probes) .
- Sodium salt enhances water solubility, promoting interfacial adsorption rather than deep bilayer penetration .
- Cellular Toxicity :
Q. How can structural modifications reduce environmental impact while retaining functionality?
- Short-Chain Alternatives : Replace pentadecafluoroheptyl with perfluorobutyl groups (C4) to lower persistence, but note reduced surfactant efficacy .
- Hydrophobic Modifications : Introduce ester linkages (e.g., ethyl ester derivatives) to enable enzymatic hydrolysis, as seen in related PFAS .
- Validation : Compare critical micelle concentrations (CMC) and thermal stability (TGA/DSC) to assess trade-offs .
Q. How should researchers address contradictions in regulatory data regarding its significant new use exemptions?
- Case Analysis :
- Exemption Context : Manufacturing for electronic device etchants is exempt under 40 CFR 721.11555 due to closed-system processing .
- Risk vs. Application : Prioritize lifecycle assessments (LCAs) to reconcile exemptions with environmental monitoring data showing groundwater contamination .
- Mitigation Strategies :
- Waste Stream Management : Recommend activated carbon filtration or supercritical CO₂ extraction for industrial effluent .
Methodological Notes
- Synthetic Optimization : Use Schlenk-line techniques to avoid moisture, which hydrolyzes sulfonyl intermediates .
- Environmental Sampling : Employ solid-phase extraction (SPE) with WAX cartridges for PFAS recovery >85% in water matrices .
- Data Reproducibility : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs) to resolve overlapping ¹⁹F signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
